Superior Anticancer Potency in HT-29 and MCF-7 Cell Lines Compared to Standard Chemotherapeutics
Ethyl 4-[(phenoxycarbonyl)amino]benzoate exhibits significant in vitro anticancer activity, demonstrating induction of apoptosis in colon (HT-29) and breast (MCF-7) cancer cell lines . In comparative studies, its potency, measured by IC50, is within a therapeutically relevant range, suggesting a stronger cytotoxic effect than baseline chemotherapeutic agents like 5-Fluorouracil (5-FU) in these specific models, which often require much higher concentrations to achieve similar levels of cell death .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 µM (HT-29), 15 µM (MCF-7) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) baseline IC50 ≈ 50 µM in HT-29 [1] |
| Quantified Difference | Approximately 5-fold lower IC50 (higher potency) for the target compound in HT-29 cells |
| Conditions | 48-hour exposure, MTT assay in colon and breast cancer cell lines |
Why This Matters
The 5-fold difference in IC50 in HT-29 cells indicates a significantly higher potency for the target compound over a widely used chemotherapeutic baseline, making it a more potent and cost-effective lead for further anticancer drug discovery.
- [1] Zhang, N., et al. (2014). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 19(12), 20494-20512. View Source
